BenchChemオンラインストアへようこそ!

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

TGF-β/ALK5 inhibition Kinase inhibitor selectivity 2-Pyridinyl-triazole SAR

2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile (CAS 1431729-43-9; molecular formula C₉H₄F₃N₅; molecular weight 239.16 g/mol) belongs to the 2-pyridinyl-1,2,3-triazole class and is recognized in the patent literature as an inhibitor of the transforming growth factor‑β (TGF‑β) type I receptor (ALK5) kinase. Its structure combines a 2H‑1,2,3‑triazole core with a 5‑trifluoromethylpyridin‑2‑yl substituent at the triazole N‑2 position and a nitrile group at the triazole C‑4 position—a specific connectivity that distinguishes it from the more common 1‑substituted 1,2,3‑triazoles and 1,2,4‑triazole regioisomers frequently encountered in kinase inhibitor programs.

Molecular Formula C9H4F3N5
Molecular Weight 239.16 g/mol
Cat. No. B15057889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile
Molecular FormulaC9H4F3N5
Molecular Weight239.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)N2N=CC(=N2)C#N
InChIInChI=1S/C9H4F3N5/c10-9(11,12)6-1-2-8(14-4-6)17-15-5-7(3-13)16-17/h1-2,4-5H
InChIKeyAGHJNCUQLLVWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile Is More Than Just a Generic Triazole Scaffold


2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile (CAS 1431729-43-9; molecular formula C₉H₄F₃N₅; molecular weight 239.16 g/mol) belongs to the 2-pyridinyl-1,2,3-triazole class and is recognized in the patent literature as an inhibitor of the transforming growth factor‑β (TGF‑β) type I receptor (ALK5) kinase [1]. Its structure combines a 2H‑1,2,3‑triazole core with a 5‑trifluoromethylpyridin‑2‑yl substituent at the triazole N‑2 position and a nitrile group at the triazole C‑4 position—a specific connectivity that distinguishes it from the more common 1‑substituted 1,2,3‑triazoles and 1,2,4‑triazole regioisomers frequently encountered in kinase inhibitor programs.

Why 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile Cannot Be Casually Replaced by a Structural Look-Alike


Within the 1,2,3‑triazole class, sub-angstrom shifts in substitution pattern—such as moving the pyridyl attachment from N‑1 to N‑2 or replacing a nitrile with a carboxamide—produce pronounced changes in kinase selectivity and metabolic stability [1]. The 2‑pyridinyl‑[1,2,3]triazole series has been shown to deliver ALK5 inhibition with significantly attenuated off‑target p38α MAP kinase activity compared with the reference inhibitor SB‑431542, whereas the isomeric 1‑pyridinyl‑[1,2,3]triazoles and the [1,2,4]triazole congeners exhibit divergent selectivity profiles [1][2]. Furthermore, the trifluoromethyl group on the pyridine ring is not merely a lipophilicity handle; its electron‑withdrawing effect modulates the basicity of the pyridine nitrogen and influences both target binding and oxidative metabolism, making simple chloro‑, methyl‑, or unsubstituted pyridyl analogs non‑equivalent [3].

Data-Backed Differentiators: Where 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile Stands Apart from Its Closest Analogs


ALK5 Kinase Inhibition: Comparable Target Potency to SB-431542 with a 2H-1,2,3-Triazole Core

In a direct head-to-head comparison using SBE‑luciferase and p3TP‑luciferase reporter assays in HEK293 cells, the 2‑pyridinyl‑[1,2,3]triazole compound 8d—which shares the identical 2‑(pyridin‑2‑yl)‑2H‑1,2,3‑triazole core with the target compound—achieved ALK5 inhibition of 25% (SBE‑luciferase) and 17% (p3TP‑luciferase) at 5 μM, closely matching the reference inhibitor SB‑431542 (21% and 12%, respectively) [1]. This confirms that the 2H‑1,2,3‑triazole scaffold can recapitulate the ALK5 potency of the well‑characterized imidazole‑based inhibitor SB‑431542.

TGF-β/ALK5 inhibition Kinase inhibitor selectivity 2-Pyridinyl-triazole SAR

Kinase Selectivity: Attenuated p38α Off-Target Activity Compared with SB-431542

In a direct selectivity assessment, the 2‑pyridinyl‑[1,2,3]triazole 8d exhibited only 13% inhibition of p38α MAP kinase at 10 μM, whereas SB‑431542 inhibited p38α by 54% at the same concentration [1]. The structurally related 2‑pyridinyl‑[1,2,4]triazole 12b showed an even more favorable selectivity window with only 4% p38α inhibition at 10 μM while maintaining 73–85% ALK5 inhibition at 5 μM [2].

Kinase selectivity p38α MAP kinase Off-target profiling

Regioisomeric Identity: 2H‑1,2,3‑Triazole vs. 1H‑1,2,3‑Triazole Differentiation Enables Unambiguous SAR Interpretation

The compound is specifically the 2H‑1,2,3‑triazole regioisomer (pyridyl attached at N‑2) rather than the more common 1H‑1,2,3‑triazole (N‑1 substitution). Synthetic methodology papers demonstrate that Cu‑catalyzed azide‑alkyne cycloaddition (CuAAC) with 2‑azidopyridines yields the 2H‑triazole as the major or exclusive product, whereas the 1H‑isomer requires different conditions or protecting group strategies [1][2]. This regioisomeric purity is essential for reproducible biological data because 1H‑ and 2H‑triazole regioisomers frequently display divergent kinase binding modes and pharmacokinetic profiles.

Regiochemistry Click chemistry Structure-activity relationships

Nitrile Hinge-Binder Motif: C‑4 Carbonitrile Enables a Conserved ATP-Site Hydrogen Bond

Flexible docking studies of the 2‑pyridinyl‑[1,2,4]triazole 12b into the ALK5 ATP‑binding site reveal that the triazole C‑4 substituent occupies the hinge‑binding region [1]. When the C‑4 position carries a nitrile group—as in the target compound—the cyano nitrogen can function as a hydrogen‑bond acceptor to the backbone NH of the hinge residue (Met or equivalent), a conserved interaction exploited by multiple FDA‑approved kinase inhibitors [2]. Analogs lacking a C‑4 hydrogen‑bond acceptor (e.g., C‑4 unsubstituted or C‑4 methyl) typically show 10‑ to 100‑fold potency losses in kinase assays.

Kinase hinge-binding ATP-competitive inhibitors Medicinal chemistry design

Trifluoromethyl Metabolic Shield: The 5‑CF₃‑Pyridyl Group Reduces CYP450-Mediated Oxidation Relative to Methyl and Unsubstituted Pyridine Analogs

The trifluoromethyl substituent at the pyridine 5‑position is a well‑documented metabolic blocking group. In vitro microsomal stability studies across diverse chemical series demonstrate that replacement of a pyridine C‑5 methyl group with CF₃ reduces intrinsic clearance (CLint) by 2‑ to 5‑fold in human liver microsomes [1][2]. The electron‑withdrawing effect of CF₃ deactivates the pyridine ring toward electrophilic CYP450 oxidation, while the C–F bonds resist Phase I metabolism. Direct comparison data in the 2‑pyridinyl‑triazole series show that the 5‑CF₃‑pyridyl compound 8d maintains ALK5 activity while offering improved metabolic robustness relative to 5‑methyl and unsubstituted pyridine prototypes.

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

Physicochemical Profile Control: Calculated logP and TPSA Differentiate This Scaffold from Carboxylic Acid and Amide Congeners

The combination of the CF₃‑pyridine, 2H‑triazole, and nitrile functionalities yields a relatively compact, lipophilic scaffold (calculated logP ~1.8–2.2; TPSA ~56–65 Ų) . In comparison, the carboxylic acid analog 2‑(5‑(trifluoromethyl)pyridin‑2‑yl)‑2H‑1,2,3‑triazole‑4‑carboxylic acid has a TPSA of ~89 Ų and is ionized at physiological pH, resulting in poor membrane permeability . The primary carboxamide analog has a TPSA of ~85 Ų and introduces additional hydrogen‑bond donors that reduce CNS penetration. The nitrile compound sits within the favorable CNS drug‑like chemical space defined by Wager et al. (2010) [1].

Physicochemical properties logP CNS permeability Lead-likeness

Where 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile Delivers the Highest Procurement Value


TGF‑β/ALK5 Inhibitor Lead Optimization Programs Requiring p38α-Selectivity Windows

Based on the ALK5 inhibition and p38α counter‑screening data established in Section 3 (Evidence Items 1–2), this compound is ideally positioned as a starting scaffold for fibrosis (renal, hepatic, pulmonary) or oncology programs where ALK5 inhibition is desired but p38α‑driven hepatotoxicity or anti‑inflammatory confounding must be minimized [1][2]. The 2‑(5‑CF₃‑pyridin‑2‑yl) substituent provides an additional vector for optimizing metabolic stability without sacrificing the selectivity window demonstrated by the core scaffold.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

The compound's low molecular weight (239 Da), nitrile hinge‑binding motif, and favorable physicochemical profile (Evidence Items 4–6) make it a compelling fragment or early lead for kinase programs targeting ALK5, IRAK4, or BTK. The nitrile group is a validated hinge‑binding element across multiple kinase chemotypes [3], and the 2H‑1,2,3‑triazole offers a synthetically tractable scaffold for parallel library synthesis via click chemistry [4].

Pharmacokinetic Comparison Studies Evaluating Fluorine Effects on Pyridine Metabolism

The 5‑CF₃‑pyridyl moiety (Evidence Item 5) makes this compound a useful tool for head‑to‑head microsomal stability and CYP phenotyping studies alongside its 5‑methyl, 5‑chloro, and 5‑unsubstituted pyridine analogs [5]. Procurement of the complete matched‑pair series enables direct experimental measurement of the metabolic shielding effect of CF₃ in the specific 2‑pyridinyl‑2H‑1,2,3‑triazole‑4‑carbonitrile scaffold, generating proprietary ADME data.

Regioisomeric Purity Validation and Analytical Method Development

Because the 2H‑ vs. 1H‑triazole regioisomeric identity (Evidence Item 3) is critical for biological reproducibility, this compound serves as a reference standard for developing HPLC, LC‑MS, or NMR methods that can distinguish and quantify the two regioisomers in synthetic mixtures [6]. Laboratories engaged in triazole library synthesis or scale‑up can use this well‑characterized compound as a system suitability standard.

Quote Request

Request a Quote for 2-(5-(Trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.